molecular formula C12H13BrFNO B1346732 (4-Bromo-2-fluorobenzoyl)piperidine CAS No. 1017035-01-6

(4-Bromo-2-fluorobenzoyl)piperidine

Cat. No. B1346732
M. Wt: 286.14 g/mol
InChI Key: ZBGVACBSPVNCMO-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Radioiodination for In Vivo Tracers

A study described the synthesis of radioiodo-[4-(2-iodo-4-fluoro-benzoyl)piperidin-1-yl]-2′-acetonaphthone, utilizing (4-Bromo-2-fluorobenzoyl)piperidine as a precursor for potential use as an in vivo tracer for the glutamate release inhibiting system. The synthesis involved Cu1+ assisted non-isotopic nucleophilic exchange on the brominated compound, followed by HPLC separation and mini-column recovery to obtain the labeled compound (J. Mertens & M. Thomas, 1991).

Synthesis of 11βHSD1 Inhibitors

Another research effort reported the practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, a potential 11βHSD1 inhibitor. The process involved treating 4-fluorobenzoyl chloride with methylisonipecotate in DCM, followed by several other steps to yield the final compound with an overall yield of 62.1% (Hao Jing-shan, 2006).

Pharmacological Evaluation of Piperidine Derivatives

Research on novel 4-(4-fluorobenzoyl)piperidine derivatives explored their potential as mixed serotonin and dopamine receptor ligands, suggesting applications in developing new atypical antipsychotics due to their high affinities for 5-HT2A, 5-HT1A, and D2 receptors (O. Diouf et al., 1999).

Safety And Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)1. It is recommended to avoid breathing its dust, mist, or spray, and to use it only outdoors or in a well-ventilated area6.


Future Directions

The specific future directions for (4-Bromo-2-fluorobenzoyl)piperidine are not detailed in the search results. However, it is available for experimental and research use4.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

(4-bromo-2-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGVACBSPVNCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640835
Record name (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorobenzoyl)piperidine

CAS RN

1017035-01-6
Record name (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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